molecular formula C20H30N2O2 B008959 3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione CAS No. 103284-30-6

3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione

Cat. No.: B008959
CAS No.: 103284-30-6
M. Wt: 330.5 g/mol
InChI Key: OORIPAIYDLQOTG-UHFFFAOYSA-N
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Description

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with ethyl, octyl, and pyridyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 1-octylamine and maleic anhydride under controlled conditions to yield the desired piperidine-2,6-dione derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which can be beneficial in the treatment of hormone-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, octyl, and pyridyl groups makes it a versatile compound for various applications .

Properties

CAS No.

103284-30-6

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione

InChI

InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3

InChI Key

OORIPAIYDLQOTG-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2

Canonical SMILES

CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2

Synonyms

3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
N-octylPyG
N-octylpyrido-glutethimide
N-octylpyridoglutethimide

Origin of Product

United States

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